Guanosine-13C5,15N5
Description
Properties
Molecular Formula |
C₅¹³C₅H₁₃¹⁵N₅O₅ |
|---|---|
Molecular Weight |
293.17 |
Synonyms |
2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-13C5,15N5 ; DL-Guanosine-13C5,15N5 ; Guanine Ribonucleoside-13C5,15N5 ; 9-β-D-Ribofuranosylguanine-13C5,15N5 ; 2-Aminoinosine; -13C5,15N5 NSC 19994-13C5,15N5 ; Vernine; -13C5,15N5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of Guanosine 13c5,15n5 for Research Applications
Chemical Synthesis Pathways for Highly Enriched Guanosine-13C5,15N5
The chemical synthesis of this compound is a complex process that necessitates multiple steps and careful control of reaction conditions to ensure high isotopic incorporation and purity. A common strategy involves the synthesis of the isotopically labeled guanine (B1146940) base first, followed by its glycosylation with a labeled ribose derivative.
One approach starts with the synthesis of the labeled purine (B94841) ring system. For instance, a method adapted from the synthesis of 15N-labeled pre-queuosine nucleotide derivatives can be used, where [15N]-KCN serves as the source of the 15N isotope at the N9 position. nih.gov The synthesis of the fully 15N-labeled guanine (Guanine-15N5) is a key step. medchemexpress.com This can then be coupled with a 13C-labeled ribose sugar. The synthesis of specifically 15N-labeled guanosine (B1672433) has been described, providing a basis for more complex labeling patterns. nih.gov
A generalized pathway for creating labeled nucleosides often involves the ribosylation of a persilylated nucleobase with a protected ribofuranose derivative under Vorbrüggen conditions. researchgate.net For this compound, this would involve a fully labeled guanine and a fully labeled ribose. The synthesis of [13C5]-labeled ribose derivatives has been optimized due to the high cost of starting materials, with a key step being the stereoselective dehomologation of a glucose derivative. researchgate.net
The following table outlines a conceptual multi-step chemical synthesis approach:
| Step | Description | Key Reagents and Conditions |
| 1 | Synthesis of fully 15N-labeled guanine. | 15N-labeled precursors (e.g., [15N]NaNO2, [15N]KCN). nih.govnih.gov |
| 2 | Synthesis of fully 13C-labeled ribose derivative. | 13C-labeled glucose, periodic acid, sodium borohydride. researchgate.net |
| 3 | Protection of the labeled ribose hydroxyl groups. | Acetic anhydride, benzyl (B1604629) bromide. |
| 4 | Silylation of the labeled guanine base. | Hexamethyldisilazane (HMDS), trimethylsilyl (B98337) chloride (TMSCl). |
| 5 | Glycosylation (Vorbüggen reaction). | Coupling of the silylated guanine with the protected ribose in the presence of a Lewis acid (e.g., TMSOTf). |
| 6 | Deprotection. | Removal of protecting groups from the ribose and guanine moieties to yield this compound. |
Enzymatic Synthesis Approaches for this compound and its Derivatives
Enzymatic methods offer a powerful and often more stereospecific alternative to chemical synthesis for producing isotopically labeled nucleosides and nucleotides. shanghaisi.com These approaches can achieve high yields and are conducted under milder, environmentally friendly conditions. researchgate.net
A common enzymatic strategy for synthesizing guanosine derivatives involves a "one-pot" reaction cascade using several enzymes. nih.gov This can be adapted for the synthesis of this compound by utilizing a labeled guanine base and a labeled ribose precursor. Enzymes from the pentose (B10789219) phosphate (B84403) and nucleotide salvage pathways are particularly useful. nih.gov
For instance, a labeled guanine base can be converted to guanosine by a purine nucleoside phosphorylase (PNP) in the presence of a labeled ribose-1-phosphate. Subsequently, nucleoside kinases can phosphorylate the resulting labeled guanosine to its monophosphate (GMP), diphosphate (B83284) (GDP), and triphosphate (GTP) forms. mdpi.commdpi.com
The synthesis of guanine nucleotides specifically labeled with 15N at the 2-amino group has been demonstrated using a multi-enzyme system including IMP dehydrogenase and GMP synthetase, starting from 15NH4Cl. nih.gov This highlights the potential for site-specific labeling, which can be extended to full labeling with the appropriate precursors. The use of overexpressed enzymes from Escherichia coli often facilitates these reactions. nih.gov
A representative enzymatic synthesis scheme is detailed below:
| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Labeled Substrate |
| Phosphoribosyltransferase | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Couples labeled guanine with labeled 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). mdpi.com | Guanine-15N5, PRPP-13C5 |
| Nucleoside Kinase | Deoxynucleoside kinase (dNK) | Phosphorylates the labeled guanosine to its monophosphate form. mdpi.com | This compound |
| Nucleotide Kinase | Guanylate kinase | Converts labeled GMP to labeled GDP. | GMP-13C5,15N5 |
| Nucleotide Kinase | Nucleoside diphosphate kinase (NDPK) | Converts labeled GDP to labeled GTP. mdpi.com | GDP-13C5,15N5 |
Strategies for Isotopic Enrichment and Purity Assessment of this compound
Achieving high isotopic enrichment is paramount for the successful application of this compound in sensitive analytical techniques. The final enrichment level is highly dependent on the isotopic purity of the starting materials. Commercially available precursors like [U-13C6]-glucose and 15NH4Cl often exceed 99% isotopic purity.
The purity of the final product is typically assessed using a combination of analytical methods:
Mass Spectrometry (MS): This is the primary technique to confirm the mass shift corresponding to the incorporation of ten 13C and five 15N atoms. High-resolution mass spectrometry can resolve the isotopic distribution and confirm the level of enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H, 13C, and 15N NMR are used to verify the structure and the position of the labels. For example, in a 15N-labeled guanosine monophosphate, the proton NMR spectrum will show a doublet for the proton attached to the 15N, which collapses to a singlet upon nitrogen decoupling, confirming the label's presence. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound, separating it from any unlabeled or partially labeled species, as well as from any byproducts of the synthesis. nih.gov
The combination of these techniques ensures that the synthesized this compound meets the stringent requirements for its intended research applications. For instance, commercially available Guanosine-13C10,15N5 3′,5′-cyclic monophosphate calcium salt is reported with 99 atom % 13C and 98 atom % 15N. sigmaaldrich.com
Precursor Sourcing and Considerations for Optimal Labeling Efficiency in Complex Biological Systems
The efficiency of labeling guanosine and its derivatives in complex biological systems, such as in cell culture or in vivo, depends on the choice of labeled precursor and its ability to be incorporated into the target metabolic pathway. shanghaisi.com The two main pathways for nucleotide synthesis are the de novo and the salvage pathways. nih.gov
For labeling via the de novo pathway, simple, heavily labeled precursors are utilized. These include:
[U-13C6]-glucose: Enters glycolysis and the pentose phosphate pathway, providing a labeled ribose moiety.
[15N]-glutamine: A key nitrogen donor in purine synthesis. bioglyco.com
[15N]-glycine: Incorporated directly into the purine ring.
[13C]-formate: Provides carbon atoms for the purine ring.
For labeling via the salvage pathway, pre-formed labeled nucleobases or nucleosides are supplied to the system:
[15N5]-guanine or [13C5, 15N5]-guanine: Directly incorporated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). bioglyco.com
[15N5]-guanosine or [13C5, 15N5]-guanosine: Can be taken up by cells and either used directly or first cleaved to guanine by a nucleoside phosphorylase. bioglyco.com
Advanced Analytical Spectroscopic Methodologies Utilizing Guanosine 13c5,15n5
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications with Guanosine-13C5,15N5
The strategic incorporation of stable isotopes such as ¹³C and ¹⁵N into guanosine (B1672433) provides a significant advantage in NMR spectroscopy. While NMR is a powerful technique for studying the structure and dynamics of biomolecules like RNA in solution, it often faces challenges with larger molecules due to spectral overlap and line broadening. nih.gov The use of isotopically labeled compounds such as this compound helps to overcome these limitations, enabling more detailed and unambiguous structural analysis. nih.gov
High-Resolution ¹³C and ¹⁵N NMR for Structural Elucidation of Guanosine-Derived Biomolecules
High-resolution NMR spectroscopy of biomolecules synthesized with this compound offers a direct window into their atomic structure. The presence of ¹³C in the ribose sugar and ¹⁵N in the guanine (B1146940) base provides two distinct sets of NMR-active nuclei with a wide chemical shift dispersion, which is crucial for resolving structural details. This is a significant improvement over ¹H NMR, where severe signal overlap can obscure important information, especially in larger RNA molecules.
The ¹³C and ¹⁵N chemical shifts are highly sensitive to the local chemical environment, including hydrogen bonding, base stacking, and protonation states. researchgate.netbiorxiv.org By analyzing the ¹³C and ¹⁵N spectra of an RNA molecule containing this compound, researchers can precisely map the interactions within the molecule and with other binding partners. For example, ¹³C NMR was instrumental in confirming the structure of guanosine tetraphosphate, a key bacterial signaling molecule, by establishing the positions of phosphate (B84403) attachments. nih.gov Similarly, ¹⁵N NMR studies provide significant information about local interactions at nitrogen atoms, which are critical for the hydrogen-bonding patterns that define nucleic acid secondary and tertiary structures. researchgate.net
The incorporation of this compound into an RNA molecule, such as a viral RNA element, allows for the assignment of specific resonances to each guanosine residue. nih.gov This is foundational for determining the three-dimensional fold of the RNA, as demonstrated in studies of the SARS-CoV-2 genome. nih.gov The ability to obtain high-resolution data at specific atomic sites within guanosine residues makes this compound an indispensable tool for the structural elucidation of complex guanosine-derived biomolecules.
Table 1: Typical NMR Chemical Shift Ranges for Guanosine
| Atom | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | ||
| H1' | 5.5 - 6.5 | Sensitive to sugar pucker and glycosidic torsion angle. |
| H8 | 7.5 - 8.5 | Aromatic proton on the guanine base. |
| NH1 | 10.0 - 14.0 | Imino proton, indicative of Watson-Crick base pairing. |
| NH₂ | 6.0 - 8.0 | Amino protons, involved in hydrogen bonding. |
| ¹³C | ||
| C1' | 80 - 90 | Anomeric carbon of the ribose. |
| C2, C4, C5, C6, C8 | 110 - 160 | Aromatic carbons of the guanine base. |
| ¹⁵N | ||
| N1, N3, N7, N9, N² | 100 - 260 | Highly sensitive to local electronic environment and H-bonding. |
| Note: Chemical shifts are approximate and can vary based on solvent, temperature, pH, and molecular conformation. |
Multidimensional NMR Techniques in this compound Metabolic and Structural Tracing Studies
Multidimensional NMR experiments are essential for unraveling the complex spectra of biomolecules, and the use of this compound greatly enhances their power and utility. nih.govresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) leverage the ¹³C and ¹⁵N labels to correlate atoms that are connected through bonds or are close in space.
In structural studies of RNA, a ¹H-¹⁵N HSQC spectrum provides a unique fingerprint, where each peak corresponds to a specific nitrogen and its attached proton. With this compound, all five nitrogen atoms in each guanine base can be observed and assigned, providing a detailed map of the molecule's structure. youtube.comresearchgate.net Further, triple-resonance experiments like the HNC-TOCSY-CH can unambiguously link the guanosine imino proton (H1) with its own H8 resonance, which is a critical step in the sequential assignment of RNA spectra. NOESY experiments, which detect through-space interactions, are also enhanced. For instance, a ¹³C-edited or ¹⁵N-edited NOESY experiment on an RNA containing this compound can resolve ambiguities by spreading out the crowded proton-proton correlations into a second, less crowded dimension (¹³C or ¹⁵N). biorxiv.org This allows for the clear identification of short- and long-range interactions that define the RNA's three-dimensional fold.
In metabolic tracing, this compound serves as a stable isotope tracer to follow the fate of guanosine in cellular pathways. nih.govbiorxiv.org When cells are grown in media containing this labeled precursor, the ¹³C and ¹⁵N atoms are incorporated into newly synthesized nucleic acids and other metabolites. researchgate.net Multidimensional NMR can then be used to analyze cell extracts and identify the resulting labeled molecules. researchgate.netresearchgate.net For example, an HSQC spectrum can reveal the incorporation of ¹⁵N from the labeled guanosine into the purine (B94841) rings of newly synthesized ATP and GTP. researchgate.net By tracking the flow of these isotopes, researchers can map metabolic fluxes and understand how different pathways are utilized under various conditions, providing a dynamic view of cellular metabolism. nih.govnih.gov
Isotope-Edited and Isotope-Filtered NMR Experiments for Specific Atom-Level Insights
Isotope-edited and isotope-filtered NMR experiments are powerful techniques that rely on isotopic labeling to simplify complex spectra and isolate specific signals of interest. researchgate.netnih.gov When a biomolecule is synthesized using this compound, it becomes possible to design experiments that selectively observe only the protons attached to ¹³C or ¹⁵N atoms, effectively "editing" the spectrum to show only the labeled parts of the molecule. nih.govnih.gov
The fundamental principle of these experiments is to use pulse sequences that manipulate the magnetization of protons based on their one-bond coupling to a heteronucleus (¹³C or ¹⁵N). researchgate.net In an isotope-filtered experiment, the pulse sequence is designed to eliminate signals from protons attached to the specific isotope. For instance, in a complex of a labeled RNA and an unlabeled protein, a ¹³C-filtered NOESY experiment would show only the NOEs originating from the unlabeled protein, completely removing the signals from the RNA containing this compound.
Conversely, an isotope-edited experiment selects for signals from protons attached to the isotope. A ¹³C-edited NOESY spectrum of the same RNA-protein complex would display only the NOEs involving the protons on the labeled RNA. nih.govnih.gov This is particularly useful for distinguishing between intramolecular NOEs (within the RNA) and intermolecular NOEs (between the RNA and the protein), which is crucial for determining the structure of the complex. nih.gov By combining specific labeling patterns (e.g., using this compound alongside unlabeled adenosine (B11128), cytidine, and uridine) with these filtering and editing techniques, researchers can logically and rapidly assign resonances and solve the structures of large RNA molecules and their complexes. nih.govtmiclinode.com These methods provide unambiguous, atom-level insights that would be impossible to obtain from uniformly unlabeled samples. nih.gov
Quantitative NMR for this compound Derived Metabolite Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative analytical method, as the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal. researchgate.net This property makes quantitative NMR (qNMR) a powerful tool for analyzing the concentration of this compound and its derived metabolites in complex biological mixtures. cortecnet.com
There are two primary approaches to quantification using the labeled compound. First, this compound can be used as an internal standard for absolute quantification. tmiclinode.com A known amount of the labeled guanosine is added to a biological sample (e.g., cell extract or biofluid). The concentration of the endogenous, unlabeled guanosine or its metabolites can then be determined by comparing the integral of their specific signals to the integral of the corresponding signals from the known quantity of the ¹³C,¹⁵N-labeled standard. nih.gov
Second, qNMR is essential for metabolic flux analysis where this compound is used as a tracer. biorxiv.orgresearchgate.net After introducing the tracer into a biological system, the extent of its incorporation into various downstream metabolites is quantified. While ¹H qNMR is often preferred due to its high sensitivity, the resulting spectra can be highly congested. Direct ¹³C qNMR offers much better signal dispersion, but suffers from low natural abundance and long nuclear relaxation times, which can lead to inaccuracies if not properly managed. nih.govyoutube.com The use of this compound overcomes the low abundance issue. However, for accurate ¹³C quantification, experiments must be set up with long relaxation delays (typically 5-7 times the longest T₁ relaxation time) and gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring that signal integrals are truly proportional to concentration. youtube.comnih.gov An alternative is to use the more sensitive ¹H NMR to indirectly quantify the ¹³C-labeled metabolites by integrating the ¹³C satellite peaks that flank the main ¹H signal. nih.gov
Table 2: Key Parameters for Quantitative NMR (qNMR) Experiments
| Parameter | Recommended Setting | Rationale |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing nucleus of interest. | Ensures complete relaxation of nuclei between scans for accurate signal integration. youtube.comtmiclinode.com |
| Pulse Angle | 90° for maximum signal per scan. | A 30° pulse can be used with shorter delays for faster acquisition in some ¹³C experiments, but requires careful calibration. youtube.com |
| Proton Decoupling | Gated decoupling (inverse-gated for ¹³C qNMR). | Suppresses the Nuclear Overhauser Effect (NOE) which can otherwise alter signal intensities, leading to quantification errors. nih.govyoutube.com |
| Digital Resolution | Sufficient data points (e.g., >32K for ¹H). | Ensures accurate integration of sharp peaks. |
| Baseline Correction | Automated and/or manual correction. | A flat baseline is essential for accurate integration of peak areas. |
| Internal Standard | A stable compound with non-overlapping peaks. | Required for absolute quantification; this compound itself can serve this role. tmiclinode.com |
| T₁ = Spin-lattice relaxation time |
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a cornerstone of metabolomics, used to identify and quantify metabolites in complex biological samples. The use of stable isotope-labeled compounds like this compound dramatically enhances the power and reliability of MS-based analyses. nih.govresearchgate.net When this labeled precursor is introduced into a biological system, it and its downstream metabolites can be easily distinguished from their unlabeled (endogenous) counterparts by their increased mass. This mass difference provides a clear and unambiguous signature for tracking metabolic pathways.
High-Resolution Mass Spectrometry (HRMS) for this compound Derived Metabolites and Isotopologues
High-Resolution Mass Spectrometry (HRMS) is particularly well-suited for studies involving dual-labeled compounds like this compound. Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 parts-per-million, ppm). youtube.com This precision allows for the confident determination of a metabolite's elemental formula and, crucially, the ability to distinguish between different isotopologues. nih.govresearchgate.net
An isotopologue is a molecule that differs only in its isotopic composition. For example, a metabolite that has incorporated two ¹³C atoms will have a nearly identical mass to one that has incorporated one ¹³C and one ¹⁵N atom. A standard mass spectrometer cannot tell them apart. However, due to the slight mass difference between these isotopes (¹³C = 13.00335 Da, ¹⁵N = 15.00011 Da), an HRMS instrument can resolve these distinct species. nih.govresearchgate.net This capability is essential for ¹³C/¹⁵N dual-labeling experiments, as it allows researchers to simultaneously trace the metabolic fates of both carbon and nitrogen atoms from a single precursor. biorxiv.org
In metabolic flux analysis, feeding a system with this compound (or its precursors like ¹³C-glycerol and ¹⁵N-ammonium chloride) and then analyzing the resulting metabolites with LC-HRMS provides a rich dataset of mass isotopologue distributions (MIDs). biorxiv.org These MIDs reveal how many ¹³C and ¹⁵N atoms from the tracer have been incorporated into each downstream metabolite. This detailed information provides more constraints for computational models, leading to a more accurate and comprehensive quantification of fluxes through interconnected carbon and nitrogen metabolic networks, such as amino acid and nucleotide biosynthesis. biorxiv.org Tandem mass spectrometry (MS/MS) can further be used to fragment the labeled metabolites, helping to pinpoint the exact location of the isotopic labels within the molecule's structure. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) and Data-Independent Acquisition (DIA) for Substructure Labeling and Pathway Tracing
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. When coupled with stable isotope labeling using this compound, MS/MS becomes an invaluable tool for substructure labeling and metabolic pathway tracing. The heavy isotopes (¹³C and ¹⁵N) incorporated into the guanosine molecule act as tracers, allowing researchers to follow the fate of the guanine base and the ribose sugar independently through various metabolic transformations.
In a typical MS/MS experiment, the fully labeled guanosine, once incorporated into a biological system and metabolized, is extracted and introduced into the mass spectrometer. The precursor ion, corresponding to the labeled guanosine or its metabolites, is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of information. For instance, the cleavage of the N-glycosidic bond, a common fragmentation pathway for nucleosides, would yield a labeled guanine base and a labeled ribose moiety. nih.gov By tracking the mass-to-charge ratio (m/z) of these fragments, researchers can pinpoint which parts of the molecule are incorporated into downstream metabolites. nih.gov This substructure-specific information is crucial for understanding the intricate details of nucleotide metabolism. nih.gov
Data-Independent Acquisition (DIA) is an emerging mass spectrometry technique that offers a comprehensive and unbiased approach to analyzing complex biological samples. creative-proteomics.comnih.gov In contrast to traditional data-dependent acquisition (DDA), where only the most abundant precursor ions are selected for fragmentation, DIA fragments all precursor ions within a specified m/z range. creative-proteomics.comnih.gov This results in a complete and permanent digital record of the sample's fragment ion map. When used with this compound, DIA allows for the simultaneous tracking of all labeled metabolites in a single run, providing a global snapshot of the metabolic pathways involving guanosine. The complex datasets generated by DIA are then processed using sophisticated software that can extract the quantitative information for both the labeled and unlabeled forms of metabolites, enabling detailed flux analysis. biorxiv.org
The combination of this compound with MS/MS and DIA offers a high-throughput and information-rich approach to studying purine metabolism, providing deep insights into cellular physiology and disease states. nih.govpnas.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Platforms for Comprehensive Tracing
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are cornerstone analytical platforms in metabolomics, and their combination with stable isotope tracers like this compound enables comprehensive metabolic tracing. springernature.comnih.gov These techniques are instrumental in separating complex mixtures of metabolites and providing both quantitative and structural information.
LC-MS is particularly well-suited for the analysis of a wide range of polar and non-polar metabolites, including nucleotides and their derivatives. springernature.comresearchgate.net In a typical LC-MS workflow, a biological extract containing metabolites derived from this compound is injected into a liquid chromatograph. The metabolites are separated based on their physicochemical properties as they interact with the stationary and mobile phases of the chromatography column. researchgate.net The separated metabolites then enter the mass spectrometer, where they are ionized and their m/z ratios are measured. The use of a labeled tracer like this compound allows for the clear distinction between endogenous (unlabeled) and tracer-derived (labeled) metabolites due to the mass shift imparted by the ¹³C and ¹⁵N isotopes. acs.org This enables the precise quantification of the incorporation of the tracer into various metabolic pools, providing a dynamic view of metabolic fluxes. springernature.comresearchgate.net
Gas chromatography-mass spectrometry, on the other hand, is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com For the analysis of non-volatile metabolites like guanosine and its phosphorylated forms, a derivatization step is required to make them amenable to GC analysis. plos.org This process involves chemically modifying the metabolites to increase their volatility. Once derivatized, the labeled metabolites are separated on a GC column and detected by the mass spectrometer. GC-MS often provides excellent chromatographic resolution and highly reproducible retention times, making it a robust platform for targeted metabolic analysis. youtube.com By tracking the labeled carbon and nitrogen atoms from this compound, GC-MS can be used to unravel the contributions of guanosine to various interconnected metabolic pathways, such as the tricarboxylic acid (TCA) cycle, following the catabolism of the ribose moiety. nih.gov
The complementary nature of LC-MS and GC-MS, when used in conjunction with this compound, provides a comprehensive toolkit for researchers to trace the metabolic fate of this key nucleoside in intricate biological systems. springernature.com
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Enrichment Determination
Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly precise technique for determining the isotopic composition of elements in a sample. frontiersin.org While LC-MS and GC-MS are excellent for identifying and quantifying labeled metabolites, IRMS provides the most accurate measurement of isotopic enrichment, which is the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N). nih.gov
In an IRMS experiment involving this compound, the sample containing the labeled metabolites is first combusted or pyrolyzed to convert the organic compounds into simple gases, such as CO₂ and N₂. These gases are then introduced into the mass spectrometer, where they are ionized. The instrument is designed to precisely measure the ratios of the different isotopic forms of these gases (e.g., ¹³CO₂ vs. ¹²CO₂ and ¹⁵N₂ vs. ¹⁴N₂).
The data obtained from IRMS can be used to calculate the atom percent excess (APE) and the fractional isotopic labeling, which are key parameters in metabolic modeling and flux analysis. By providing a gold-standard measurement of isotopic enrichment, IRMS complements the qualitative and quantitative data obtained from other mass spectrometry platforms, offering a more complete picture of metabolic dynamics.
| Parameter | Description | Typical Application with this compound |
| Isotopic Ratio (¹³C/¹²C, ¹⁵N/¹⁴N) | The ratio of the abundance of the heavy isotope to the light isotope. | Precisely measuring the enrichment of ¹³C and ¹⁵N in bulk biomass or purified nucleic acids after administration of labeled guanosine. |
| Atom Percent Excess (APE) | The percentage of an element that is in the form of a specific heavy isotope above its natural abundance. | Quantifying the net incorporation of ¹³C and ¹⁵N from the tracer into a specific metabolic pool. |
| Fractional Isotopic Labeling | The fraction of a metabolite pool that is labeled with the stable isotope tracer. | Determining the proportion of the guanosine pool that is derived from the exogenously supplied this compound. |
Applications of Guanosine 13c5,15n5 in Elucidating Metabolic Pathways and Fluxes
Purine (B94841) Biosynthesis and Salvage Pathway Analysis Using Guanosine-13C5,15N5.nih.govnih.govbioglyco.comprolekare.cz
Purine nucleotides, the building blocks of DNA and RNA, can be synthesized through two main routes: the de novo pathway, which builds them from simpler molecules, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. prolekare.czresearchgate.net this compound is instrumental in differentiating and quantifying the activity of these two pathways.
While this compound is primarily a tool for studying the salvage pathway, its use in conjunction with other labeled precursors helps to delineate the relative contributions of both de novo and salvage synthesis. nih.govnih.gov For instance, by introducing a labeled precursor for the de novo pathway (like 15N-glutamine) and separately infusing [15N5]-guanosine, researchers can compare the isotopic enrichment in the final purine nucleotide pools (IMP, AMP, and GMP). nih.gov This comparative analysis reveals the dominant pathway for purine acquisition in different tissues and cell types. nih.govnih.gov Studies have shown that while proliferating cells were traditionally thought to rely on de novo synthesis, the salvage pathway plays a more significant role than previously understood, even in tumors. nih.gov
The primary application of labeled guanosine (B1672433) is in directly tracing the salvage pathway. nih.gov When cells are supplied with this compound, the labeled guanosine is taken up and converted into guanosine monophosphate (GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1). nih.govnih.gov By measuring the rate of incorporation of the heavy isotopes into GMP and subsequent guanine (B1146940) nucleotides like GTP, researchers can determine the kinetics of this salvage process. nih.gov
Studies using tracers like [15N5]-guanosine have revealed that the efficiency of purine salvage varies significantly across different tissues. nih.gov For example, the heart and kidneys show a high capacity for salvaging guanosine. nih.gov These experiments also help to understand the regulatory mechanisms, such as how the availability of circulating purines influences the activity of salvage enzymes. nih.govbioglyco.com
Tracing Nucleotide Pool Dynamics and Interconversions with this compound.nih.gov
Once salvaged, the labeled guanosine enters the intricate web of nucleotide metabolism. This compound allows researchers to track the dynamic interplay between different nucleotide pools. For example, the labeled GMP can be further phosphorylated to form guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). frontiersin.org Furthermore, through a series of enzymatic reactions, the labeled guanine base can be interconverted and contribute to the adenine (B156593) nucleotide pool (AMP, ADP, ATP). By following the distribution of the 13C and 15N labels, scientists can map the flow of atoms between these crucial cellular components, providing a detailed picture of nucleotide homeostasis. nih.gov
Metabolic Rerouting and Adaptations Revealed by this compound Tracing in Various Biological Contexts.bioglyco.comnih.govnih.govmedchemexpress.com
A key area of research where this compound has proven invaluable is in understanding how metabolic pathways are rewired in different biological contexts, particularly in cancer. nih.govfrontiersin.org Cancer cells have a high demand for nucleotides to sustain their rapid proliferation. cemm.at Isotope tracing studies have shown that many tumors exhibit an increased reliance on the purine salvage pathway. nih.govnih.gov
For instance, in acute myeloid leukemia (AML), exogenous guanosine has been shown to promote differentiation, a process dependent on the salvage pathway enzymes PNP and HPRT1 to generate high levels of intracellular GTP. nih.gov This suggests that targeting the purine salvage pathway could be a viable therapeutic strategy. nih.govnih.gov Similarly, in small cell lung carcinoma (SCLC), the expression of the key salvage enzyme HPRT1 is crucial for nucleic acid synthesis and cell proliferation. nih.gov By using tracers like this compound, researchers can quantify the extent of this metabolic adaptation and identify potential vulnerabilities in cancer cells.
Integration of this compound Tracing Data with Computational Metabolic Flux Modeling (13C-MFA).nih.govfrontiersin.orgnih.govmedchemexpress.commedchemexpress.com
To gain a comprehensive and quantitative understanding of metabolic networks, the experimental data obtained from this compound tracing is often integrated with computational modeling, a technique known as 13C-Metabolic Flux Analysis (13C-MFA). nih.govnih.gov 13C-MFA is a powerful tool that uses the isotopic labeling patterns in various metabolites to calculate the rates (fluxes) of reactions throughout a metabolic network. researchgate.netfrontiersin.org
In this approach, cells are cultured with this compound and other labeled substrates. nih.gov The resulting distribution of heavy isotopes in intracellular metabolites is then measured using techniques like mass spectrometry. frontiersin.org This data is fed into a computational model of the cell's metabolic network. By fitting the model simulations to the experimental data, 13C-MFA can provide precise estimates of the flux through various pathways, including the de novo and salvage routes of purine synthesis. nih.govnih.gov This integrated approach allows for a systems-level understanding of metabolic regulation and has been instrumental in identifying metabolic bottlenecks and drug targets in various diseases. nih.govnih.gov
Interactive Data Table: Illustrative Research Findings with Guanosine Tracing
This table summarizes hypothetical but representative findings from studies using labeled guanosine to investigate purine metabolism.
Guanosine 13c5,15n5 in Nucleic Acid Research and Dynamics
Investigation of RNA Synthesis, Processing, and Turnover Rates Using Guanosine-13C5,15N5
The dynamic nature of the transcriptome is governed by the tightly regulated processes of RNA synthesis, processing, and degradation. Stable isotope labeling with compounds like this compound offers a precise method to measure the rates of these events in living cells. nih.govmdpi.com By introducing the labeled precursor into cell culture media, it is taken up by cells and incorporated into newly transcribed RNA molecules. youtube.com This "pulse" of heavy labeling allows for the differentiation and quantification of nascent versus pre-existing RNA populations over time. mendelsh.com.br
Metabolic Labeling and Quantification of Nascent RNA with this compound by NAIL-MS
A key technique for analyzing metabolically labeled RNA is Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS). researchgate.net This method leverages the mass shift introduced by the heavy isotopes in this compound to quantify newly synthesized RNA.
In a typical NAIL-MS experiment, cells are cultured in a medium containing this compound for a defined period. Total RNA is then extracted, enzymatically digested into individual nucleosides, and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.gov The mass spectrometer can distinguish between the unlabeled guanosine (B1672433) and the heavy this compound. The ratio of the heavy to light (unlabeled) guanosine provides a direct measure of the proportion of newly synthesized RNA within the total RNA pool for a specific gene or the entire transcriptome. acs.orgnih.gov It is crucial for NAIL-MS that the labeling process is efficient and results in a single, dominant labeled isotopomer to ensure accurate quantification. researchgate.net
Table 1: Hypothetical NAIL-MS Data for Quantification of Nascent RNA
This table illustrates the type of data generated in a NAIL-MS experiment to determine the fraction of newly synthesized RNA at different time points after introducing this compound.
| Time Point (Hours) | Peak Area (Unlabeled Guanosine) | Peak Area (this compound) | Fraction of New RNA (%) |
| 0 | 1,000,000 | 0 | 0.0 |
| 2 | 950,000 | 50,000 | 5.0 |
| 4 | 880,000 | 120,000 | 12.0 |
| 8 | 750,000 | 250,000 | 25.0 |
| 12 | 600,000 | 400,000 | 40.0 |
RNA Degradation Kinetics and this compound Loss Studies
To study RNA degradation, a "pulse-chase" experimental design is employed. Cells are first "pulsed" with this compound-containing medium to label a cohort of newly synthesized RNA. Subsequently, the cells are transferred to a "chase" medium containing only unlabeled guanosine. mdpi.com This prevents further incorporation of the heavy label.
By collecting RNA samples at various times during the chase period, researchers can monitor the disappearance of the this compound-labeled RNA molecules. The rate of loss of the heavy signal corresponds to the degradation rate of that specific RNA population. mdpi.com This approach allows for the calculation of RNA half-lives, a critical parameter in gene expression regulation. Different classes of RNA exhibit vastly different stabilities; for instance, many mRNAs have half-lives of minutes to hours, whereas stable non-coding RNAs like rRNA can persist for days. silantes.com
Table 2: Representative Data from a Pulse-Chase Experiment to Determine RNA Half-Life
This table shows hypothetical data tracking the decay of a specific mRNA labeled with this compound after a switch to unlabeled media.
| Chase Time (Hours) | Remaining Labeled mRNA (%) |
| 0 | 100 |
| 2 | 79 |
| 4 | 63 |
| 6 | 50 |
| 8 | 40 |
| 10 | 32 |
DNA Synthesis and Repair Mechanism Studies Utilizing this compound Tracers
This compound is also an invaluable tool for investigating DNA metabolism, including replication and repair. silantes.com When cells are exposed to this labeled precursor, it can be converted into deoxyguanosine triphosphate (dGTP) and incorporated into newly synthesized DNA during replication. nih.gov This allows for the quantification of DNA synthesis rates.
Furthermore, stable isotope labeling is a powerful strategy for elucidating DNA repair pathways. nist.gov When DNA is damaged, cells activate complex repair mechanisms that often involve the excision of the damaged segment and synthesis of a new patch. By introducing this compound after inducing DNA damage, researchers can track the incorporation of heavy nucleosides specifically at repair sites. Mass spectrometry-based methods can then quantify the extent of repair by measuring the amount of incorporated label. rsc.orgtera.org This approach helps to differentiate DNA damage and repair products from the pool of normal endogenous molecules and can be used to assess the efficiency of various repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER). nist.govnih.gov
Structural and Functional Analysis of Guanosine-Incorporated Nucleic Acids via Isotopic Labeling
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of nucleic acids at atomic resolution. nih.govisotope.com However, for larger RNA and DNA molecules, NMR spectra become exceedingly complex and crowded. Isotopic labeling with ¹³C and ¹⁵N, as in this compound, is essential for overcoming these limitations. nih.govwustl.edu
By incorporating this compound, either uniformly or at specific sites, researchers can utilize multidimensional heteronuclear NMR experiments. nih.govresearchgate.net These experiments correlate the chemical shifts of protons with their attached ¹³C and ¹⁵N nuclei, which greatly simplifies spectral assignment and allows for the determination of the structure of nucleic acids and their complexes. nih.gov Furthermore, isotope labeling enables the study of molecular motions over a wide range of timescales, providing insights into the conformational dynamics that are crucial for the function of many nucleic acids, such as ribozymes and G-quadruplexes. nih.gov
Table 3: Common NMR Experiments Aided by this compound Labeling
| NMR Experiment | Information Gained | Role of Isotopic Labeling |
| ¹H-¹⁵N HSQC | Correlation of guanine (B1146940) imino protons with N1 and amino protons with N2 | Resolves spectral overlap, allows assignment of base pairing |
| ¹H-¹³C HSQC | Correlation of protons with directly attached carbons (e.g., H8-C8) | Provides residue-specific resonance assignments |
| Relaxation Dispersion | Characterization of conformational exchange on the µs-ms timescale | ¹³C and ¹⁵N nuclei serve as reporters for dynamic processes |
| NOESY (Isotope-filtered) | Measurement of through-space distances between protons | Simplifies complex spectra by focusing on interactions involving labeled residues |
Dynamics of Guanosine-Derived Nucleotides within Ribonucleoprotein Complexes and Other Macromolecular Assemblies
Most RNAs in the cell exist and function as part of ribonucleoprotein (RNP) complexes. Understanding the dynamic interplay between RNA and proteins within these assemblies is key to understanding their function. nih.gov Isotopic labeling of the RNA component with this compound provides a powerful handle to probe these interactions.
Using NMR, researchers can monitor changes in the chemical environment of the labeled guanosine residues upon protein binding, mapping the interaction interface on the RNA. wustl.edunih.gov Isotope-edited experiments can filter out signals from the unlabeled protein, allowing specific observation of the RNA within the complex. nih.gov In parallel, mass spectrometry-based techniques like cross-linking of isotope-labeled RNA coupled to MS (CLIR-MS) can be used. In this approach, UV cross-linking is used to covalently link the RNA and its binding proteins. By using an isotopically labeled RNA, the specific RNA binding sites can be identified with high precision after enzymatic digestion and MS analysis. nih.gov These methods provide critical data on the assembly, structure, and conformational dynamics of RNP complexes.
Guanosine 13c5,15n5 in Investigating Cellular Regulatory and Signaling Pathways
Guanosine-13C5,15N5 as a Tracer for GTP-Related Signaling Cascades
Guanosine (B1672433) triphosphate (GTP) is a pivotal molecule in cellular bioenergetics and is fundamental to a multitude of signaling events, most notably those mediated by G-proteins and small GTPases. biorxiv.org These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a vast array of cellular processes. nih.gov The dynamic nature of GTP pools and the rapid turnover in these signaling cascades present a challenge for quantification and kinetic analysis.
The use of this compound as a metabolic precursor allows for the precise tracing of guanine (B1146940) nucleotide metabolism. Once introduced into a cellular system, the labeled guanosine is taken up by cells and enters the purine (B94841) salvage pathway, where it is phosphorylated to form labeled guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and ultimately guanosine triphosphate (GTP). These heavy-isotope-labeled nucleotides can then be distinguished from their unlabeled counterparts by mass spectrometry.
Metabolic flux analysis (MFA) using ¹³C- and ¹⁵N-labeled precursors is a powerful technique to quantify the rates of metabolic reactions. nih.gov By feeding cells this compound and measuring the rate of incorporation of the heavy isotopes into the GTP pool, researchers can determine the kinetics of GTP synthesis and hydrolysis. This approach, often referred to as ¹³C¹⁵N-MFA, provides a quantitative measure of the flux through GTP-dependent signaling pathways. nih.gov For instance, in studies of G-protein coupled receptor (GPCR) activation, an increase in the rate of labeled GTP hydrolysis to labeled GDP would indicate an accelerated GTPase activity, providing a direct measure of receptor-mediated G-protein activation.
The table below illustrates the expected outcome of a metabolic flux experiment designed to measure the impact of a cellular stimulus on GTP turnover using this compound as a tracer. The data would be generated by quantifying the relative abundance of labeled and unlabeled guanine nucleotides via LC-MS/MS.
| Condition | Labeled GTP Pool (% of Total GTP) | Labeled GDP Pool (% of Total GDP) | Calculated GTP Hydrolysis Flux (Relative Units) |
|---|---|---|---|
| Control (Unstimulated) | 45.2 | 48.5 | 1.0 |
| Stimulated (e.g., with GPCR Agonist) | 35.8 | 58.1 | 1.6 |
Cyclic GMP (cGMP) Metabolism and Signaling Analysis with this compound Derivatives
Cyclic guanosine monophosphate (cGMP) is a critical second messenger in numerous physiological processes, including vasodilation, retinal phototransduction, and neurotransmission. nih.gov It is synthesized from GTP by the enzyme guanylyl cyclase. Dysregulation of the cGMP signaling pathway is implicated in various cardiovascular and neurological disorders. Accurate quantification of cGMP levels and its turnover is therefore essential for understanding its role in health and disease.
Traditional methods for cGMP quantification, such as enzyme immunoassays (EIA), can suffer from limitations in specificity and accuracy. nih.gov The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, coupled with the use of stable isotope-labeled internal standards, has provided a more robust and reliable alternative. nih.gov A derivative of this compound, specifically fully labeled cGMP (¹³C₁₀,¹⁵N₅-cGMP), is an ideal internal standard for such assays. nih.gov This labeled cGMP is chemically identical to the endogenous analyte but has a higher mass, allowing for precise quantification through isotope dilution mass spectrometry.
In these assays, a known amount of ¹³C₁₀,¹⁵N₅-cGMP is added to a biological sample (e.g., plasma or cell lysate). nih.gov Both the endogenous (unlabeled) cGMP and the labeled internal standard are then extracted and analyzed by LC-MS/MS. By comparing the signal intensity of the endogenous cGMP to that of the known amount of the labeled standard, an absolute concentration of cGMP in the sample can be determined with high precision and accuracy. nih.gov
The following table presents a comparison of the performance characteristics of an LC-MS/MS method using a stable isotope-labeled cGMP internal standard versus a conventional enzyme immunoassay (EIA) for the quantification of cGMP in human plasma. The data highlights the superior precision and accuracy of the mass spectrometry-based approach. nih.gov
| Parameter | LC-MS/MS with Labeled Standard | Enzyme Immunoassay (EIA) |
|---|---|---|
| Linear Range | 0.5–20 ng/mL | Variable, often narrower |
| Intra-assay Precision (%CV) | 5.6–8.1% | 15.1–39.5% |
| Intra-assay Accuracy (%RE) | -2.1% to 6.3% | -30.8% to 4.37% |
| Selectivity | High | Prone to cross-reactivity |
Studies on Purinergic Receptor Signaling and Nucleoside Transporter Activity Using Labeled Guanosine
Purinergic signaling encompasses the roles of purine nucleosides and nucleotides, such as adenosine (B11128) and ATP, as extracellular signaling molecules that act upon specific purinergic receptors. nih.gov Guanosine has also been identified as a neuromodulator that can interact with this system, although its specific receptors are not as well-characterized. nih.govresearchgate.net The transport of nucleosides across the cell membrane is mediated by a family of proteins known as nucleoside transporters, which are crucial for regulating the availability of these signaling molecules and for the cellular uptake of nucleoside analog drugs. revvity.com
The use of labeled guanosine is instrumental in studying these processes. While radiolabeled tracers like [³H]-guanosine have historically been used, stable isotope-labeled this compound offers a non-radioactive alternative for tracing transporter activity and receptor binding. researchgate.net
In nucleoside transporter studies, cells expressing a specific transporter can be incubated with this compound. The rate of uptake of the labeled nucleoside into the cells can be measured over time using LC-MS/MS. This allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal transport velocity, and the maximum transport velocity (Vmax). nih.gov For example, studies on Leishmania donovani have used labeled guanosine to characterize the function of inosine-guanosine transporters, demonstrating that specific amino acid residues are critical for transporter function.
The table below shows representative kinetic data that could be obtained from an experiment investigating the uptake of guanosine via a specific nucleoside transporter (e.g., ENT2) using this compound as the substrate. nih.gov
| Transporter | Substrate | Km (µM) | Vmax (pmol/10⁷ cells/s) |
|---|---|---|---|
| Equilibrative Nucleoside Transporter 2 (ENT2) | This compound | 25.4 | 15.8 |
| Control (No Transporter) | This compound | N/A | <0.5 |
Advanced Methodological Considerations and Experimental Challenges in Guanosine 13c5,15n5 Research
Experimental Design for Optimal Isotopic Tracing and Pulsed-Chase Studies with Guanosine-13C5,15N5
The successful application of this compound in metabolic research is critically dependent on a well-conceived experimental design. The primary goal is to trace the metabolic fate of the labeled guanosine (B1672433) molecule through pathways of interest, such as nucleotide synthesis, salvage pathways, and catabolism. The choice of labeled nutrient is a foundational step and should be guided by the specific research hypothesis and the known metabolic networks of the organism under investigation. nih.gov
Pulsed-chase experiments are a particularly powerful technique for elucidating the kinetics of metabolic pathways. In this design, cells or organisms are exposed to the labeled tracer (the "pulse") for a defined period, allowing for its incorporation into downstream metabolites. Subsequently, the labeled medium is replaced with a medium containing an excess of the unlabeled equivalent (the "chase"), which prevents further incorporation of the label. nih.gov By harvesting samples at various time points during the pulse and chase phases, researchers can track the dynamic flow of the 13C and 15N atoms through the metabolic system. nih.gov
For this compound, a typical pulse-chase experiment would involve:
Pulse Phase: Introducing this compound to the biological system. The duration of this phase is critical and depends on the turnover rate of the pathways being studied. For rapid pathways like nucleotide phosphorylation, a short pulse may be sufficient, while tracking the label into nucleic acids might require a longer duration. nih.gov
Chase Phase: Introducing a high concentration of unlabeled guanosine. This effectively dilutes the labeled precursor pool, allowing the progression of the incorporated 13C5,15N5 label to be followed through subsequent metabolic steps without new label incorporation. nih.gov
Time-Course Sampling: Collecting samples at multiple time points throughout the experiment to capture the kinetic profile of label incorporation and turnover. nih.gov
The dual-label nature of this compound is a key advantage, enabling the simultaneous quantification of carbon and nitrogen fluxes. nih.gov This is crucial for understanding how the purine (B94841) ring (containing both carbon and nitrogen) and the ribose sugar (containing carbon) are metabolized, potentially in separate or interconnected pathways.
Table 1: Key Considerations for Pulse-Chase Experimental Design with this compound
| Parameter | Consideration | Rationale | Reference |
|---|---|---|---|
| Tracer Purity & Concentration | Ensure high isotopic enrichment and chemical purity of this compound. The concentration should be sufficient for detection but not perturb the natural metabolic state. | Impure tracers can introduce confounding variables. Supraphysiological concentrations can alter normal metabolic fluxes. | nih.gov |
| Pulse Duration | Optimize based on the turnover rates of the target metabolic pathways (e.g., nucleotide pools, RNA synthesis). | Too short a pulse may not allow for sufficient label incorporation, while too long a pulse may lead to isotopic steady state, obscuring kinetic information. | nih.gov |
| Chase Efficiency | The chase with unlabeled guanosine must be rapid and at a concentration high enough to effectively stop the incorporation of the labeled tracer. | Inefficient chasing can lead to continued low-level incorporation of the label, complicating the interpretation of kinetic data. | nih.gov |
| Biological System State | Aim for metabolic steady state before introducing the tracer to avoid measuring artifacts from a perturbed system. | Ensures that observed changes in labeling are due to the metabolic processing of the tracer, not a response to changing environmental conditions. | nih.govnih.gov |
| Sampling Frequency | Collect samples at a frequency that can resolve the kinetics of the fastest steps in the pathway of interest. | Infrequent sampling may miss key transient metabolic states and lead to an inaccurate representation of flux. | nih.gov |
Data Processing and Interpretation Challenges in Complex Isotopic Datasets (e.g., Isotope Scrambling, Positional Isotopomer Resolution)
The analysis of data from tracers like this compound is computationally demanding. The incorporation of multiple heavy isotopes generates complex mass spectra that require specialized algorithms for accurate interpretation. acs.org A primary challenge is distinguishing between different types of labeled molecules.
Mass Isotopologues: These are molecules that differ in the number of heavy isotopes they contain. For example, a metabolite downstream of this compound might contain one, two, three, or more 13C and 15N atoms. Mass spectrometry (MS) is the ideal tool for quantifying the relative abundance of different mass isotopologues. nih.gov
Positional Isotopomers: These are molecules that have the same number of heavy isotopes but differ in their atomic positions. For instance, the 13C label from the ribose moiety of guanosine might be incorporated into a different position of a metabolite than a 13C label from the purine ring. Nuclear Magnetic Resonance (NMR) spectroscopy is often required to resolve positional isotopomers, as it provides information about the chemical environment of each atom. nih.gov
A significant challenge in interpreting these datasets is isotope scrambling . This occurs when labeled atoms are redistributed throughout metabolic networks via reversible reactions or convergent pathways. nih.gov For example, the 13C atoms from the ribose of guanosine could enter central carbon metabolism and reappear in various positions in a wide range of metabolites, complicating the direct tracing of the original guanosine backbone. Similarly, the 15N atoms can be transferred via transamination reactions, making it difficult to follow the fate of the original purine ring nitrogen. nih.gov
Resolving these complexities requires advanced data processing. This includes correcting for the natural abundance of stable isotopes and using computational models to fit theoretical isotope distributions to the measured data. nih.gov The goal is to deconvolve the overlapping spectra and accurately calculate the fractional enrichment of the label in each metabolite over time. acs.org
Table 2: Data Interpretation Challenges in this compound Research
| Challenge | Description | Analytical Approach | Reference |
|---|---|---|---|
| Isotopologue Complexity | The dual 13C and 15N label generates a large number of possible mass isotopologues for each downstream metabolite, creating complex and overlapping mass spectra. | High-resolution mass spectrometry (e.g., FT-ICR MS) to separate mass peaks. Specialized algorithms to calculate mass isotopomer distributions (MIDs). | nih.govnih.gov |
| Positional Isotopomer Ambiguity | Mass spectrometry alone cannot distinguish between isomers where the label is in different positions on the molecule. | NMR spectroscopy is the gold standard for determining positional labeling. Tandem MS (MS/MS) can provide some structural information through fragmentation patterns. | nih.gov |
| Isotope Scrambling | Labels become rearranged through extensive metabolic cycles (e.g., TCA cycle, pentose (B10789219) phosphate (B84403) pathway) and reversible reactions, obscuring the primary metabolic route. | Kinetic flux modeling and comparison of labeling patterns from different tracers can help deconvolve scrambled signals. | nih.gov |
| Spectral Broadening | High levels of isotope incorporation can lead to a broadening of mass spectral peaks, which can reduce the sensitivity and accuracy of detection. | Advanced peak fitting algorithms and careful calibration can help mitigate this effect. | nih.gov |
Minimizing Isotope Dilution, Back-Dilution, and Recirculation Effects in this compound Tracing
The accuracy of flux calculations can be compromised by several phenomena that alter the isotopic enrichment of the tracer and its metabolites.
Isotope Dilution: This occurs when the infused this compound tracer is diluted by the pre-existing unlabeled pool of endogenous guanosine and related metabolites within the system. This can lead to an underestimation of the true uptake and incorporation rates if not properly accounted for. researchgate.net The extent of dilution is often assessed by measuring the isotopic enrichment in the precursor pool. youtube.com
Back-Dilution: This is a more complex issue where unlabeled metabolites from a slow-turnover pool (e.g., breakdown of large macromolecules) or a less active compartment are released back into the actively measured metabolic pool, diluting the isotopic enrichment over time.
Recirculation: In in vivo studies (e.g., in whole animals), this is a significant challenge. The labeled this compound administered to the organism can be taken up and metabolized by various tissues. These tissues may then release labeled intermediates (e.g., labeled glucose, lactate, or amino acids) back into the circulation. nih.gov These recirculating labeled molecules can then be taken up by the tissue of interest, serving as a secondary, confounding source of the isotopic label. nih.gov
Mitigating these effects requires careful experimental design and data analysis. Strategies include using a high-enrichment tracer, keeping experiment durations as short as possible to minimize back-dilution and recirculation, and measuring the isotopic enrichment of all potential precursor pools. nih.govresearchgate.net In in vivo studies, continuous infusion of the tracer is often preferred over a bolus injection to help achieve a steady-state enrichment in the circulation, although this does not eliminate the issue of recirculation. nih.gov Mathematical models are often essential to correct for these dilutional effects and obtain accurate flux measurements. univie.ac.at
Table 3: Mitigation Strategies for Dilution and Recirculation Effects
| Effect | Description | Mitigation Strategy | Reference |
|---|---|---|---|
| Isotope Dilution | The tracer is diluted by the endogenous unlabeled pool. | Measure enrichment in the direct precursor pool; use mathematical models to correct uptake rates. | researchgate.netyoutube.com |
| Back-Dilution | Unlabeled molecules from slow-turnover pools re-enter the active pool. | Use short incubation times; employ kinetic modeling that accounts for multiple metabolic pools. | univie.ac.at |
| Recirculation (in vivo) | Labeled intermediates from other tissues re-enter circulation and are taken up by the target tissue. | Measure isotopic enrichment of all relevant circulating metabolites; use multi-compartment metabolic models; perform arteriovenous difference measurements across the tissue of interest. | nih.gov |
Considerations for Sample Preparation, Quenching, and Contamination Control in this compound Metabolomics
The integrity of metabolomics data is highly susceptible to artifacts introduced during sample handling and preparation. Given the rapid turnover of many metabolites, particularly nucleotides and their derivatives, halting all enzymatic activity at the precise moment of sampling is paramount. nih.gov
Metabolic Quenching: This is the process of rapidly stopping metabolism. For cell cultures, this often involves quickly rinsing the cells with a cold buffer and then adding a pre-chilled solvent like 80% methanol, often cooled with dry ice. youtube.com For tissues, snap-freezing in liquid nitrogen immediately upon collection is the gold standard. nih.gov Ineffective quenching can lead to significant changes in metabolite levels and isotopic labeling patterns, rendering the data meaningless. osti.gov The chosen quenching method must effectively stop metabolism without causing cell lysis, which would lead to the loss of intracellular metabolites. osti.gov
Extraction: Following quenching, metabolites must be efficiently extracted. The choice of extraction solvent depends on the polarity of the target metabolites. A mixture of methanol, acetonitrile, and water is commonly used to extract a broad range of polar metabolites, including guanosine and its derivatives. researchgate.net
Contamination Control: Rigorous control for contamination is essential. This includes using high-purity solvents and reagents, as well as processing solvent blanks and quality control samples alongside the experimental samples. nih.gov Using a labeled biological extract, for example from an organism grown exclusively on a 13C source, can serve as an excellent internal standard to correct for matrix effects during analysis. nih.gov This helps to differentiate true biological metabolites from chemical contaminants and artifacts introduced during sample preparation. nih.gov
Table 4: Sample Preparation and Quenching Considerations
| Step | Key Consideration | Rationale | Reference |
|---|---|---|---|
| Metabolic Quenching | Must be extremely rapid (seconds) and at a sufficiently low temperature (e.g., -80°C) to instantly halt all enzymatic activity. | Metabolite pools, especially those in central energy metabolism and nucleotide synthesis, can turn over in seconds. Slow quenching will alter the metabolic snapshot. | nih.govosti.gov |
| Sample Extraction | The extraction method must be efficient and reproducible for guanosine and its downstream metabolites. Phase separation is often used to separate polar metabolites from lipids. | Incomplete extraction leads to underestimation of metabolite levels and can introduce bias if extraction efficiency differs between samples. | nih.gov |
| Contamination Control | Inclusion of procedural blanks, quality control (QC) samples, and potentially a fully labeled biological standard. | Distinguishes endogenous, labeled metabolites from exogenous contaminants, and monitors the stability and reproducibility of the analytical platform. | nih.govnih.gov |
| Sample Storage | Extracts should be stored at -80°C and analyzed as quickly as possible to prevent degradation of sensitive metabolites. | Even at low temperatures, some metabolites can degrade over time, affecting quantitative accuracy. | nih.gov |
Future Perspectives and Emerging Applications of Guanosine 13c5,15n5 in Scientific Research
Integration of Guanosine-13C5,15N5 Tracing with Multi-Omics Technologies (e.g., Fluxomics, Proteomics, Transcriptomics)
The use of this compound as a tracer is significantly amplified when integrated with multi-omics platforms, providing a more holistic view of cellular function. nih.gov This combination allows researchers to move beyond static snapshots and observe the dynamic flow of molecules through various biological pathways.
Fluxomics: This is the most direct application of this compound tracing. By introducing this labeled compound into a biological system, scientists can track the incorporation of the 13C and 15N isotopes into downstream metabolites of purine (B94841) metabolism. nih.gov This enables the quantification of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. mssm.eduyoutube.com Such analyses are crucial for understanding how metabolic networks are rewired in various physiological and pathological states, such as cancer. nih.gov For example, tracking the labeled atoms from this compound can elucidate the activity of pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and de novo nucleotide biosynthesis. nih.govnih.gov
Proteomics: While this compound is not directly incorporated into proteins, its metabolic fate is intrinsically linked to protein synthesis. The energy and precursors derived from nucleotide metabolism are essential for translation. By combining stable isotope tracing with proteomics, researchers can correlate changes in metabolic fluxes with alterations in the proteome. For instance, an increase in the flux of guanosine (B1672433) metabolites into energy-producing pathways could be linked to the increased synthesis of proteins involved in cell proliferation.
Transcriptomics: Integrating this compound tracing with transcriptomics allows for a comprehensive analysis of how metabolic states influence gene expression. The availability of nucleotides, including guanosine triphosphate (GTP) derived from the labeled guanosine, is a critical factor for transcription. By monitoring the metabolic fate of this compound, researchers can investigate how the regulation of purine metabolism impacts the transcriptional landscape of a cell.
The synergy of these approaches is summarized in the table below:
| Omics Technology | Integration with this compound Tracing | Key Insights Gained |
| Fluxomics | Direct tracking of 13C and 15N isotopes through metabolic pathways. | Quantification of metabolic pathway activity and identification of metabolic bottlenecks. |
| Proteomics | Correlating metabolic flux changes with alterations in protein expression and post-translational modifications. | Understanding the impact of metabolic reprogramming on cellular machinery. |
| Transcriptomics | Linking the availability of nucleotide precursors to changes in gene expression profiles. | Elucidating the regulatory relationship between metabolism and transcription. |
Development of Novel Spectroscopic and Imaging Techniques for Enhanced this compound Detection and Spatial Resolution
Advancements in analytical techniques are pivotal for maximizing the information gleaned from this compound tracing experiments.
Novel Spectroscopic Techniques: High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for detecting and quantifying stable isotope-labeled compounds. numberanalytics.comresearchgate.net Recent developments in MS technology, such as Orbitrap and time-of-flight (TOF) analyzers, offer increased sensitivity and mass resolution, enabling the precise identification of isotopologues (molecules that differ only in their isotopic composition). metabolomicsworkbench.org This is critical for resolving complex labeling patterns and accurately calculating metabolic fluxes. nih.gov Furthermore, advanced NMR techniques, including 13C- and 15N-edited experiments, provide detailed structural and dynamic information about labeled metabolites and their interactions within the cell. nih.govacs.org
Advanced Imaging Techniques: A particularly exciting frontier is the development of mass spectrometry imaging (MSI) techniques that can visualize the spatial distribution of labeled molecules within tissues and even single cells. nih.gov Techniques like nanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) can provide subcellular resolution, allowing researchers to track the incorporation and localization of this compound-derived metabolites within different organelles. nih.govnih.gov This spatial information is invaluable for understanding metabolic heterogeneity in complex biological samples. For instance, one could visualize the accumulation of labeled guanine (B1146940) nucleotides in the nucleus during active transcription or in mitochondria to assess their role in mitochondrial energy metabolism. nih.gov
| Technique | Application for this compound | Advantages |
| High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) | Accurate detection and quantification of 13C and 15N labeled isotopologues. | High sensitivity, mass accuracy, and resolution for complex metabolite mixtures. metabolomicsworkbench.org |
| Advanced NMR Spectroscopy (e.g., 13C/15N-edited) | Structural elucidation and dynamic studies of labeled metabolites and macromolecules. | Provides detailed information on molecular structure and interactions in solution and solid-state. nih.govacs.org |
| Mass Spectrometry Imaging (e.g., nanoSIMS, MALDI-MSI) | Spatially resolved detection of labeled metabolites in tissues and cells. | Reveals the subcellular localization and heterogeneity of metabolic pathways. nih.govnih.gov |
Potential for this compound in Advancing Systems Biology Approaches and Network Reconstruction
Systems biology aims to understand the complex interactions within a biological system as a whole. Stable isotope tracing with compounds like this compound is a cornerstone of this approach, providing the dynamic data needed to construct and validate computational models of metabolic networks. numberanalytics.com
By tracing the path of the 13C and 15N atoms from guanosine through the intricate web of metabolic reactions, researchers can map the connectivity and flow within these networks. acs.org This experimental data is essential for constraining genome-scale metabolic models (GEMs), which are mathematical representations of the entire metabolic capacity of an organism. nih.gov The integration of labeling data from this compound allows for a more accurate prediction of metabolic fluxes across the entire network, moving beyond the limitations of purely stoichiometric models. biorxiv.org
This approach, often termed 13C-Metabolic Flux Analysis (13C-MFA), can reveal non-intuitive metabolic behaviors and identify key regulatory nodes within the network. nih.gov The dual labeling with both 13C and 15N in this compound is particularly powerful as it allows for the simultaneous tracing of both carbon and nitrogen backbones, providing a more comprehensive understanding of nucleotide metabolism and its connections to amino acid and other nitrogen-containing compound synthesis. nih.govembopress.org This integrated approach is instrumental in reconstructing and refining our understanding of cellular metabolism on a systems level.
Addressing Current Analytical and Methodological Limitations to Expand Research Scope and Resolution
Despite the power of this compound tracing, several challenges and limitations need to be addressed to further expand its application.
A primary challenge is achieving complete or known labeling efficiency in complex biological systems, especially in in vivo studies. f1000research.comfrontiersin.org Incomplete labeling can complicate the interpretation of mass isotopomer distributions and the calculation of absolute flux rates. Methodological advancements in tracer delivery and experimental design are needed to optimize labeling efficiency.
Another limitation is the analytical challenge of separating and detecting all relevant downstream metabolites. While mass spectrometry is highly sensitive, the vast complexity of the metabolome means that some labeled compounds may be present at very low concentrations or co-elute with other molecules, making their accurate quantification difficult. nih.gov The development of more robust chromatographic methods and data analysis algorithms is crucial to overcome these hurdles.
Furthermore, the interpretation of dynamic labeling data to infer fluxes in complex, non-steady-state systems remains a significant computational challenge. nih.gov Current models often assume metabolic and isotopic steady-state, which may not always be the case in dynamic biological processes. The development of more sophisticated computational tools and modeling frameworks is necessary to analyze non-steady-state labeling data accurately.
Finally, the cost and availability of complex, multi-labeled compounds like this compound can be a limiting factor for some research groups. Broader availability and more cost-effective synthesis methods would facilitate wider adoption of these powerful research tools. researchgate.netacs.orgacs.orgnih.gov
Overcoming these limitations through continued technological and methodological innovation will undoubtedly broaden the scope and resolution of studies utilizing this compound, leading to new discoveries in the fundamental and biomedical sciences.
Q & A
Q. What are the primary applications of Guanosine-13C<sup>10</sup>,<sup>15</sup>N<sup>5</sup> in metabolic and nucleic acid studies?
Guanosine-13C<sup>10</sup>,<sup>15</sup>N<sup>5</sup> is used to trace metabolic pathways and quantify nucleotide turnover in cells. Its isotopic labels enable precise detection via mass spectrometry (MS) or nuclear magnetic resonance (NMR), particularly in studies of purine salvage pathways and RNA/DNA synthesis dynamics. For example, it can differentiate endogenous vs. exogenous nucleotide pools in isotope tracing experiments .
Q. How should researchers handle solubility and stability issues with isotopically labeled guanosine derivatives?
The sodium salt formulation of Guanosine-13C<sup>10</sup>,<sup>15</sup>N<sup>5</sup> (e.g., sc-288568) improves aqueous solubility and stability. Store lyophilized forms at -20°C in anhydrous conditions, and prepare working solutions in 5 mM Tris-HCl buffer (pH 7.4) to prevent degradation. Centrifuge insoluble particles before use in enzymatic assays .
Q. What protocols ensure accurate quantification of isotopic incorporation in nucleic acids?
Use enzymatic digestion (e.g., nuclease P1 + alkaline phosphatase) to hydrolyze RNA/DNA into nucleosides. Analyze via LC-MS/MS with a C18 column and a mobile phase of 0.1% formic acid in water/acetonitrile. Calibrate using unlabeled guanosine as a reference to calculate <sup>13</sup>C/<sup>15</sup>N enrichment ratios .
Advanced Research Questions
Q. How can researchers resolve contradictions in isotopic enrichment data when studying competing metabolic pathways?
Contradictions often arise from cross-talk between de novo synthesis and salvage pathways. Design pulse-chase experiments with dual labeling (e.g., <sup>13</sup>C-glucose + <sup>15</sup>N-glutamine) to track precursor contributions. Use kinetic modeling (e.g., Isotopomer Spectral Analysis) to disentangle pathway fluxes .
Q. What experimental strategies optimize the use of Guanosine-13C<sup>10</sup>,<sup>15</sup>N<sup>5</sup> in studying DNA repair mechanisms?
Incorporate the labeled nucleotide into oligonucleotides via PCR or enzymatic ligation. Use CRISPR-edited cell lines with defects in repair proteins (e.g., POLβ, XRCC1) to quantify repair fidelity via LC-MS. Pair with <sup>32</sup>P-radiolabeling for parallel validation of repair kinetics .
Q. How do researchers address isotopic dilution effects in long-term cell culture studies?
Isotopic dilution occurs due to unlabeled nutrient uptake. Mitigate this by using serum-free media or dialyzed fetal bovine serum (dFBS) to remove unlabeled nucleosides. Monitor dilution rates via time-course sampling and adjust labeling durations to maintain ≥95% isotopic purity .
Q. What are the challenges in synthesizing high-purity Guanosine-13C<sup>10</sup>,<sup>15</sup>N<sup>5</sup>, and how are they addressed?
Key challenges include maintaining isotopic integrity during glycosidic bond formation and avoiding racemization. Recent protocols use enzymatic synthesis with <sup>13</sup>C/<sup>15</sup>N-labeled ribose and guanine, coupled with HPLC purification (≥98% isotopic purity). Validate via <sup>1</sup>H-<sup>13</sup>C HSQC NMR to confirm label positions .
Methodological Best Practices
Q. How to validate the absence of isotopic scrambling in enzymatic assays?
Perform control experiments with position-specific labels (e.g., <sup>13</sup>C at ribose C1' vs. base C8). Use high-resolution MS (Orbitrap or FT-ICR) to detect unexpected mass shifts. Cross-validate with <sup>15</sup>N-edited NMR spectra to confirm retention of label positions .
Q. What statistical frameworks are recommended for analyzing multi-isotope tracing data?
Employ multivariate analysis (e.g., PCA or PLS-DA) to reduce dimensionality in MS datasets. For flux analysis, use open-source tools like INCA or IsoCor2 to model isotopic steady states and correct for natural abundance effects .
Q. How to adapt Guanosine-13C<sup>10</sup>,<sup>15</sup>N<sup>5</sup> for cross-disciplinary studies (e.g., virology or cancer epigenetics)?
In virology, track viral RNA synthesis by spiking labeled guanosine into infected cell media. For epigenetics, combine with 5-methylcytosine-<sup>13</sup>C/<sup>15</sup>N labels to study crosstalk between nucleotide metabolism and DNA methylation. Always include spike-in controls (e.g., <sup>2</sup>H-labeled internal standards) for normalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
